Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate
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Overview
Description
Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of 4-methylbenzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with isopropanol . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3-(4-methylphenyl)prop-2-enoate: Similar structure but lacks the cyano group.
Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate: Similar structure with an ethyl ester instead of isopropyl.
Properties
CAS No. |
199802-09-0 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
propan-2-yl 2-cyano-3-(4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO2/c1-10(2)17-14(16)13(9-15)8-12-6-4-11(3)5-7-12/h4-8,10H,1-3H3 |
InChI Key |
VYDYIBSPGNCPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)OC(C)C |
Origin of Product |
United States |
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